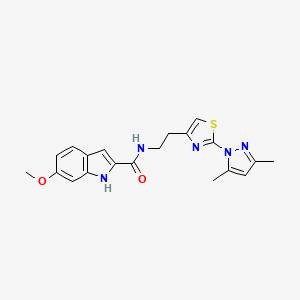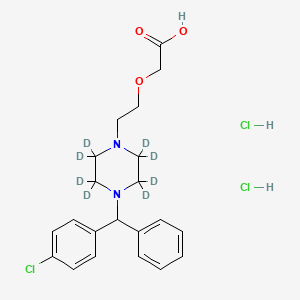
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide (4-TBPAH) is an organic compound that is widely used in various scientific and industrial applications. It is a hydrazide derivative of 4-tert-butyl-phenol, which is a phenolic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. 4-TBPAH is a versatile compound that has been used in a variety of scientific applications, including as a catalyst, reagent, and intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Antimicrobial Activity
Hydrazides, including derivatives similar to "4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide," have been synthesized and studied for their biological activity. For instance, hydrazide derivatives demonstrate significant urease inhibition, a property that can be leveraged in the development of treatments for diseases caused by urease-producing pathogens. Additionally, these compounds exhibit a range of biological activities, including antimicrobial effects. This highlights their potential in creating new therapeutic agents or antimicrobial materials (Ahmad et al., 2022).
Polymer Science and Material Engineering
Hydrazide compounds are also pivotal in the synthesis of novel polymers. For example, polyhydrazides and poly(amide-hydrazide)s derived from bis(ether benzoic acid)s showcase unique properties such as solubility in polar solvents, the ability to form transparent, flexible films, and thermal stability. These materials could find applications in various high-performance plastics and engineering materials, offering benefits such as enhanced thermal resistance and material strength (Hsiao, Dai, & He, 1999).
Nucleating Agents for Poly(L-lactic acid)
Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), demonstrating the ability to significantly enhance the material's crystallization. This application is particularly relevant in improving the heat resistance and processability of biodegradable plastics, thereby expanding their utility in sustainable material solutions (Kawamoto et al., 2007).
Antitumor and Antimicrobial Agents
Research into platinum(II) complexes with hydrazides has shown promising antitumor activity, with some complexes displaying higher efficacy than standard treatments in leukemia cell lines. This suggests a potential avenue for developing new cancer therapies. Moreover, the antimicrobial properties against specific pathogens underscore the versatility of hydrazide derivatives in pharmaceutical research (Rodrigues et al., 2015).
Water Treatment
The study of the transformation of certain phenols in the presence of ferrate(VI) oxidation processes, including those related to tert-butylphenols, provides insights into the removal of persistent organic pollutants from water. This research can contribute to the development of more effective water treatment methodologies, highlighting the environmental applications of hydrazide derivatives (Zheng et al., 2020).
Eigenschaften
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNGRXVDYUBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2688161.png)




![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)